molecular formula C8H8N4S B13328440 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13328440
M. Wt: 192.24 g/mol
InChI Key: CXZZRKJOZBHINC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a valuable compound in drug development.

Comparison with Similar Compounds

    Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different heteroatoms.

Uniqueness: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological activities.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C8H8N4S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11)

InChI Key

CXZZRKJOZBHINC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N=CN=C3S2)N

Origin of Product

United States

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